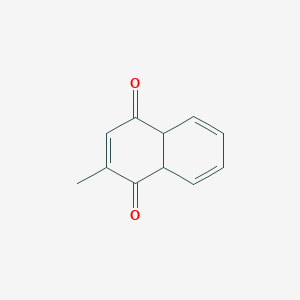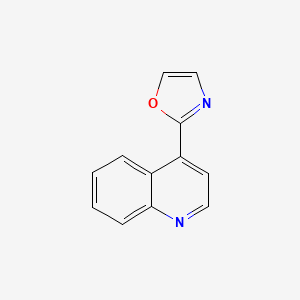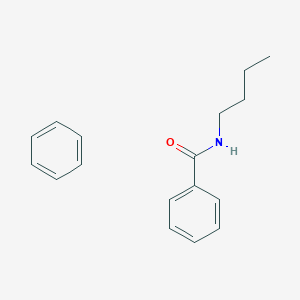
N-Butylbenzamide--benzene (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butylbenzamide–benzene (1/1) is an organic compound that consists of a benzene ring attached to an N-butylbenzamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butylbenzamide–benzene (1/1) can be achieved through the direct condensation of benzoic acid and butylamine. This reaction typically requires the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the amide bond .
Industrial Production Methods
In industrial settings, the production of N-Butylbenzamide–benzene (1/1) often involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is known for its efficiency, eco-friendliness, and high yield .
化学反应分析
Types of Reactions
N-Butylbenzamide–benzene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitrobenzene derivatives.
科学研究应用
N-Butylbenzamide–benzene (1/1) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of pharmaceuticals, plastics, and other industrial products.
作用机制
The mechanism of action of N-Butylbenzamide–benzene (1/1) involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the benzene ring acts as an electron-rich center, facilitating the attack by nucleophiles . This interaction can lead to the formation of various derivatives with different biological activities.
相似化合物的比较
Similar Compounds
N-Butylbenzene: Similar in structure but lacks the amide group.
Benzamide: Contains the amide group but lacks the butyl substituent.
N-Butylbenzamide: Similar but does not have the benzene ring attached.
属性
CAS 编号 |
90239-29-5 |
|---|---|
分子式 |
C17H21NO |
分子量 |
255.35 g/mol |
IUPAC 名称 |
benzene;N-butylbenzamide |
InChI |
InChI=1S/C11H15NO.C6H6/c1-2-3-9-12-11(13)10-7-5-4-6-8-10;1-2-4-6-5-3-1/h4-8H,2-3,9H2,1H3,(H,12,13);1-6H |
InChI 键 |
KRCBVHSIWGOPRQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC(=O)C1=CC=CC=C1.C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-2-methylpropanamide](/img/structure/B14362337.png)
![Ethyl 4-[(4-chloro-3-oxobut-1-en-1-yl)amino]benzoate](/img/structure/B14362341.png)
![2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylbutanoic acid](/img/structure/B14362348.png)

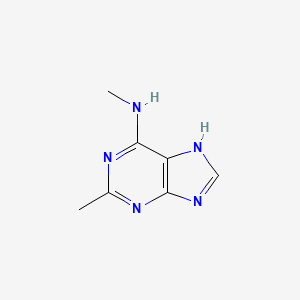
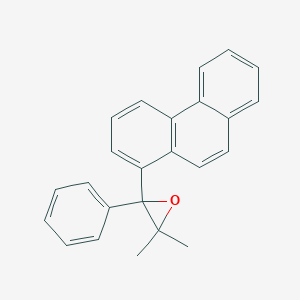
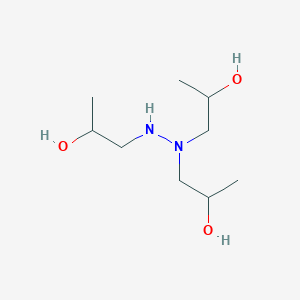

![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)
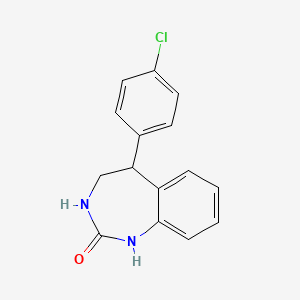

![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)
